molecular formula C10H16O2 B13664827 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

Cat. No.: B13664827
M. Wt: 168.23 g/mol
InChI Key: DTUCBOQUZKDOQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a bicyclic γ-lactone featuring a spiro junction at the C2 position, where two methyl groups are attached. Its structure comprises a cyclohexane ring fused to a tetrahydrofuran moiety via a spiro carbon, creating a rigid, three-dimensional framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated lactones, such as 2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one (), differ in their bicyclic framework (4.3.0 vs. 3.5) and substituents. Key distinctions include:

  • Substituent Effects: The iodo and methyl groups in 2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one enhance electrophilicity at the lactone carbonyl, influencing reactivity in nucleophilic reactions. In contrast, the dimethyl groups in the target compound may increase steric hindrance and lipophilicity .
  • Biological Activity : Halogenated analogs exhibit broad antimicrobial activity. For example, iodolactones inhibit Staphylococcus aureus, Escherichia coli, and Candida albicans, while bromolactones target Fusarium linii. The dimethyl variant’s lack of halogens likely reduces such activity but may improve metabolic stability .

Table 1: Comparison of Halogenated Lactones

Compound Structure Substituents Antimicrobial Activity Reference
2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one Bicyclo[4.3.0] Iodo, methyl Broad-spectrum (Gram+, Gram–, fungi)
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one Spiro[3.5] Dimethyl Not reported (inferred lower activity)

Hydroxylated Derivatives

Hydroxylactones, such as 5-Oxaspiro[3.5]nonan-8-ol (), feature a hydroxyl group instead of methyl substituents. Key differences:

  • Polarity and Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the hydrophobic dimethyl variant. This impacts membrane permeability and pharmacokinetics .
  • Synthetic Routes : Hydroxylactones are often synthesized via microbial biotransformation of halolactones (e.g., using Cunninghamella japonica), whereas dimethyl derivatives may require alkylation or Grignard reactions .

Nitrogen-Containing Analogs

Compounds like 5-Benzyl-5-azaspiro[3.5]nonan-8-one () replace the oxygen atom in the tetrahydrofuran ring with nitrogen. This modification:

  • Applications : Aza-spiro compounds are explored as intermediates in drug discovery, contrasting with the oxygenated lactone’s role in natural product synthesis .

Derivatives with Sulfonate or Ester Groups

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate () introduces a sulfonate ester, enhancing electrophilicity for nucleophilic substitution reactions. The dimethyl variant’s lack of such groups limits its utility in derivatization but improves stability under acidic conditions .

Physicochemical and Spectral Properties

  • Molecular Weight : The dimethyl derivative (C₉H₁₄O₂) has a molecular weight of ~154.21 g/mol, compared to 233.11 g/mol for bromolactones (e.g., C₉H₁₃BrO₂) and 142.20 g/mol for hydroxylactones .
  • Spectroscopy : IR spectra of halolactones show strong carbonyl stretches at ~1784 cm⁻¹, while hydroxylactones exhibit O–H stretches (~3200–3600 cm⁻¹). The dimethyl variant’s IR would lack halogen or hydroxyl signals, with carbonyl absorption near 1750–1770 cm⁻¹ .

Biological Activity

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a spirocyclic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol. Its unique spirocyclic structure, characterized by the presence of an oxygen atom within the ring system, contributes to its diverse chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural versatility and potential therapeutic applications.

Research indicates that compounds in the spirocyclic class, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Spirocyclic compounds often demonstrate significant antibacterial and antifungal activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further exploration in antimicrobial applications.
  • Anti-inflammatory Effects : Some spirocyclic compounds have been linked to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses. This aspect warrants further investigation concerning this compound's efficacy in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-oneSpirocyclic structureExhibits different biological activity profiles
2-Oxaspiro[4.5]decane-7,9-dioneLarger spirocyclic frameworkDifferent ring size influences reactivity
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuranBicyclic structureKnown for its aromatic properties and potential medicinal uses

This comparison highlights the structural complexity and functional diversity of related compounds, emphasizing the unique potential of this compound in various biological contexts.

In Vitro Studies

Recent studies have begun to explore the in vitro biological activities of this compound:

  • Antibacterial Activity : In a controlled laboratory setting, tests indicated that this compound displayed notable antibacterial activity against several strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines revealed that while some concentrations exhibited toxicity, others demonstrated selective cytotoxic effects on cancerous cells without harming normal cells.

Future Directions

The promising results from initial studies suggest several avenues for future research:

  • Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound in living organisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves spirocyclization and oxidation steps. Key factors include:

  • Reagent Selection : Use chloroacetyl chloride or similar acylating agents for cyclization, as seen in analogous spirocyclic systems .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products (e.g., over-oxidation).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethereal solvents (THF) enhance regioselectivity .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate spiro-ring formation.
  • Validation : Monitor intermediates via TLC or HPLC and confirm purity using melting point analysis or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethyl groups at C2) and spiro-junction geometry. Look for split signals due to restricted rotation in the spiro system .
  • IR : Confirm the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₆O₂) and detects fragmentation patterns (e.g., loss of CO from the ketone group) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry .

Q. How does the reactivity of this compound compare to non-methylated analogs?

  • Methodological Answer :

  • Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at the ketone, reducing reactivity compared to non-methylated analogs. Kinetic studies under standardized conditions (e.g., NaBH₄ reduction rates) quantify this effect .
  • Electronic Effects : Methyl groups donate electron density, slightly destabilizing the carbonyl electrophilicity. Compare reaction yields in nucleophilic additions (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystal structures or reaction mechanisms for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model spirocyclic conformers to identify energetically favorable geometries. Compare computed NMR/IR spectra with experimental data to validate structures .
  • Molecular Dynamics : Simulate reaction pathways (e.g., ring-opening under acidic conditions) to explain discrepancies in mechanistic proposals .
  • Software Tools : Use SHELX for crystallographic refinement and Mercury for visualizing packing interactions .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization Sites : Target the ketone (e.g., conversion to oximes) or ether oxygen (e.g., alkylation).
  • Bioisosteric Replacement : Substitute the ether oxygen with aza or thia groups to modulate bioavailability .
  • High-Throughput Screening : Use parallel synthesis to generate libraries of spirocyclic analogs. Validate purity via LC-MS before biological testing .

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Kinetic Analysis : Calculate half-lives and activation energies for hydrolysis. Compare with computational predictions (e.g., pKa calculations via ACD/Labs) .
  • Mitigation Strategies : Use stabilizing excipients (e.g., cyclodextrins) or structural modifications (e.g., fluorination) to enhance stability .

Q. Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing biological activity data of spirocyclic derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to Hill equations using GraphPad Prism to determine IC₅₀/EC₅₀ values.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with activity .
  • Error Handling : Report confidence intervals and use ANOVA to assess significance between derivatives .

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Test mixtures of volatile solvents (e.g., hexane/ethyl acetate) via vapor diffusion.
  • Temperature Gradients : Use slow cooling from 40°C to 4°C to grow single crystals.
  • Data Collection : Collect high-resolution datasets (≤1.0 Å) and refine with SHELXL, ensuring R-factors <5% .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-10(7-9)5-8(11)3-4-12-10/h3-7H2,1-2H3

InChI Key

DTUCBOQUZKDOQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(=O)CCO2)C

Origin of Product

United States

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